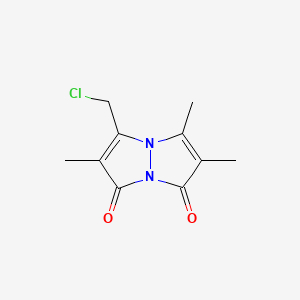
Monochlorobimane
Overview
Description
Monochlorobimane is a cell-permeant probe used for quantifying glutathione levels in cells . It is essentially nonfluorescent until it reacts with a thiol group . It readily reacts with several low molecular weight thiols, including cysteine, glutathione, N-acetylcysteine, mercaptopurine, peptides, and plasma thiols .
Molecular Structure Analysis
Monochlorobimane has the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 . It’s a non-fluorescent bimane that is freely permeable across cellular membranes .
Chemical Reactions Analysis
Monochlorobimane readily reacts with several low molecular weight thiols, including cysteine, glutathione, N-acetylcysteine, mercaptopurine, peptides, and plasma thiols . The product of the reaction of Monochlorobimane with the cysteine-containing tripeptide glutathione (GSH) is the fluorescent conjugate GS–MCB .
Physical And Chemical Properties Analysis
Monochlorobimane is a solid substance . It is soluble in DMF, DMSO, acetonitrile, and methanol . Its fluorescence is detected at 394/490nm .
Scientific Research Applications
Monochlorobimane is a compound often used in scientific research, particularly in the field of biochemistry . It’s known for its ability to react with various low molecular weight thiols, including glutathione, N-acetylcysteine, thioguanine, peptides, and plasma thiols . The maximum absorption/emission wavelength of the glutathione conjugate of Monochlorobimane is approximately 394/490 nm .
One of the main applications of Monochlorobimane is as a fluorescent probe for glutathione (GSH) . It’s used in fluorometric glutathione assays . When incubated with a test cell culture, Monochlorobimane readily enters the cells and forms a fluorescent complex . This allows researchers to visualize GSH levels in cultured cells .
The specific method of application or experimental procedure can vary depending on the exact nature of the research. Generally, Monochlorobimane is added to the cell culture and allowed to incubate for a certain period of time. During this time, it enters the cells and reacts with the GSH present to form a fluorescent complex .
The results or outcomes obtained from this application can provide valuable insights into the GSH levels in the cells, which can be important for understanding various biological processes and disease states .
-
Study of Glutathione Metabolism in Astrocytes
- Summary : Monochlorobimane is used to study the glutathione (GSH) metabolism in astrocytes, specifically rat astrocyte-rich primary cultures . It is quickly converted to a fluorescent GSH conjugate (GS–MCB), allowing for the visualization of GSH levels in these cells .
- Method : Monochlorobimane is applied to the astrocyte cultures and allowed to incubate. During this time, it enters the cells and reacts with the GSH present to form a fluorescent complex .
- Results : The study found that Monochlorobimane application caused a concentration-dependent rapid decrease in the cellular GSH content. A transient accumulation of GS–MCB in the cells was observed, followed by a rapid release of GS–MCB into the medium .
-
Cell Sorting Based on GST Expression
- Summary : Monochlorobimane has been employed to sort cells based on their expression of recombinant Glutathione S-Transferase (GST) .
- Method : Cells expressing different levels of GST are incubated with Monochlorobimane. The compound reacts with GST to form a fluorescent complex, which can be detected and used to sort the cells .
- Results : This method allows for the sorting of cells based on their GST expression levels, providing a useful tool for studying the role of GST in various cellular processes .
-
Formation and Rapid Export of the Monochlorobimane–Glutathione Conjugate in Cultured Rat Astrocytes
- Summary : Monochlorobimane is used to study the consequences of its application on the glutathione (GSH) metabolism of astrocytes . It is quickly converted to a fluorescent GSH conjugate (GS–MCB), allowing for the visualization of GSH levels in these cells .
- Method : Monochlorobimane is applied to the astrocyte cultures and allowed to incubate. During this time, it enters the cells and reacts with the GSH present to form a fluorescent complex .
- Results : The study found that Monochlorobimane application caused a concentration-dependent rapid decrease in the cellular GSH content. A transient accumulation of GS–MCB in the cells was observed, followed by a rapid release of GS–MCB into the medium .
-
Cell Viability, Proliferation & Function Labeling Chemistry Protein Labeling & Crosslinking
- Summary : Monochlorobimane is used in cell viability, proliferation, and function labeling chemistry protein labeling and crosslinking .
- Method : Monochlorobimane is used to label proteins and study cell viability and proliferation .
- Results : The results of this application can provide valuable insights into cell viability, proliferation, and function .
-
Cell Sorting Based on GST Expression
- Summary : Monochlorobimane has been employed to sort cells based on their expression of recombinant Glutathione S-Transferase (GST) .
- Method : Cells expressing different levels of GST are incubated with Monochlorobimane. The compound reacts with GST to form a fluorescent complex, which can be detected and used to sort the cells .
- Results : This method allows for the sorting of cells based on their GST expression levels, providing a useful tool for studying the role of GST in various cellular processes .
Future Directions
Monochlorobimane has been used to demonstrate the presence of GSH in living cells and to determine alterations in cellular GSH concentrations by semiquantitative fluorescence microscopy . It could be particularly useful for the characterization of pathological cells with decreased GSH status and increased oxidative status as well as redox-modulating factors .
properties
IUPAC Name |
7-(chloromethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIPVTCEECPFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227249 | |
| Record name | Monochlorobimane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monochlorobimane | |
CAS RN |
76421-73-3 | |
| Record name | Monochlorobimane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76421-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monochlorobimane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076421733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monochlorobimane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76421-73-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



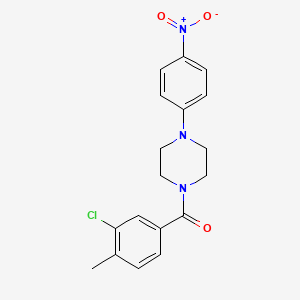
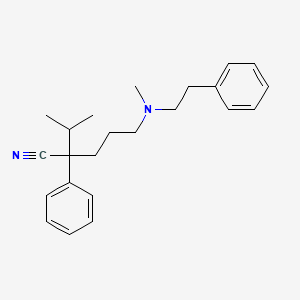
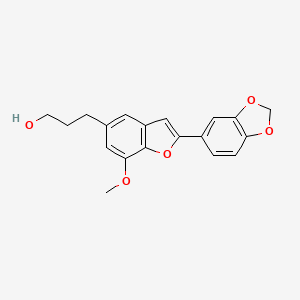
![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)
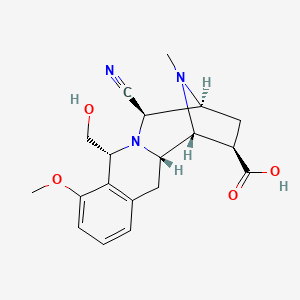
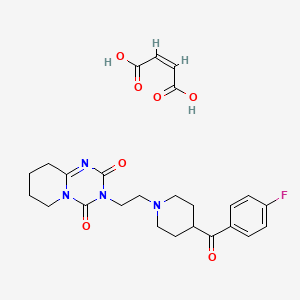
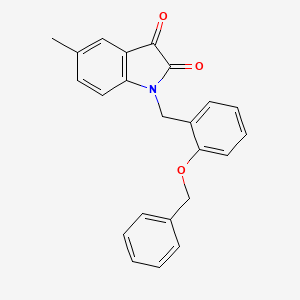
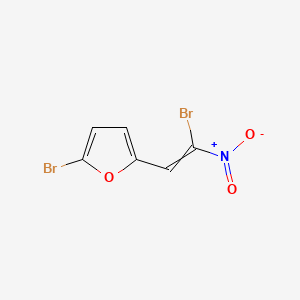
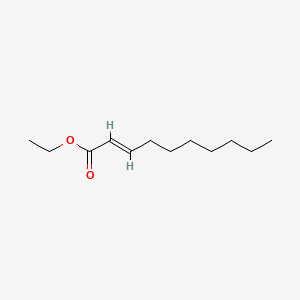
![5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid](/img/structure/B1663363.png)
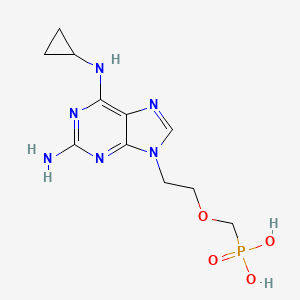
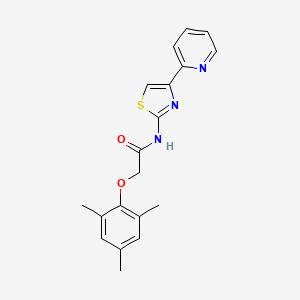
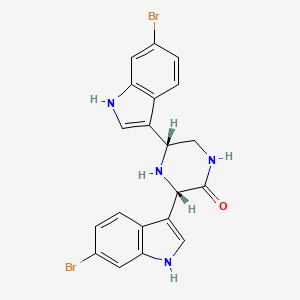
![2-bromo-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B1663370.png)